2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane
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Overview
Description
2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane: is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a bicycloheptene structure. This compound is known for its unique chemical properties and its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethyltrichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles.
Hydrolysis: Water or aqueous solutions are used as reagents, and the reaction is often carried out at room temperature.
Major Products Formed:
Substitution Reactions: The major products include substituted silanes with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
Chemistry: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties, such as improved adhesion and thermal stability .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also investigated for its potential use in drug delivery systems .
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also utilized in the production of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The trichlorosilane group can react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the modified materials .
Comparison with Similar Compounds
2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trimethoxysilane: This compound has similar structural features but contains methoxy groups instead of chlorine atoms.
5-Norbornene-2-carboxaldehyde: This compound shares the bicycloheptene structure but has different functional groups.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another related compound with a similar bicycloheptene core but different substituents.
Uniqueness: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane is unique due to its trichlorosilane group, which imparts distinct reactivity and bonding characteristics. This makes it particularly valuable in applications requiring strong adhesion and chemical stability .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trichlorosilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3Si/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNNCNXYMELRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968913 |
Source
|
Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54076-73-2 |
Source
|
Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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